Apixaban PG Ester-II
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Overview
Description
Apixaban PG Ester-II is a derivative of apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, including stroke prevention in non-valvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, and treatment of deep vein thrombosis and pulmonary embolism .
Preparation Methods
The synthesis of Apixaban PG Ester-II involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . This results in the construction of two lactams, which are key intermediates in the synthesis of apixaban . The reactions are highly efficient and occur under mild conditions, making the process practical for industrial production .
Chemical Reactions Analysis
Apixaban PG Ester-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of apixaban . The amidation reaction to convert the glycol ester to apixaban proceeds much faster than using conventional alkyl esters .
Scientific Research Applications
Apixaban PG Ester-II has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of apixaban, a widely used anticoagulant . In biology and medicine, apixaban is used for the prevention and treatment of thromboembolic disorders, making it a critical component in cardiovascular research . Industrially, the efficient synthesis of this compound contributes to the large-scale production of apixaban, ensuring its availability for clinical use .
Mechanism of Action
Apixaban PG Ester-II, like apixaban, exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade . By binding reversibly to the active site of factor Xa, apixaban prevents thrombin generation and thrombus development . This inhibition reduces fibrin formation and platelet aggregation, thereby preventing clot formation .
Comparison with Similar Compounds
Apixaban PG Ester-II is unique compared to other factor Xa inhibitors such as rivaroxaban, edoxaban, and betrixaban . While all these compounds inhibit factor Xa, apixaban has a predictable pharmacokinetic and pharmacodynamic profile, low potential for food or drug interactions, and does not require routine monitoring . This makes apixaban, and by extension this compound, a potentially useful option for simplifying anticoagulation treatment .
Similar Compounds::- Rivaroxaban
- Edoxaban
- Betrixaban
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
Properties
Molecular Formula |
C28H30N4O6 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
InChI Key |
DWFNOJQORWEWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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